

Spectroscopic Profile of L-Lysine Monohydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *L-Lysine monohydrochloride*

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This technical guide provides an in-depth overview of the key spectroscopic data for **L-Lysine monohydrochloride**, an essential amino acid widely used in pharmaceutical and biotechnological applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for identity, purity, and structural analysis.

Chemical Structure and Properties

- IUPAC Name: (2S)-2,6-diaminohexanoic acid;hydrochloride[1]
- Molecular Formula: $C_6H_{15}ClN_2O_2$ [2][3]
- Molecular Weight: 182.65 g/mol [1]
- CAS Number: 657-27-2[1]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **L-Lysine monohydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **L-Lysine Monohydrochloride**

Chemical Shift (ppm)	Multiplicity	Assignment
~3.76	Triplet	$\alpha\text{-CH}$
~3.03	Triplet	$\epsilon\text{-CH}_2$
~1.91	Multiplet	$\beta\text{-CH}_2$
~1.73	Multiplet	$\delta\text{-CH}_2$
~1.49	Multiplet	$\gamma\text{-CH}_2$

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data of **L-Lysine Monohydrochloride**[\[4\]](#)

Chemical Shift (ppm)	Assignment
~171.5	C=O
~53.5	$\alpha\text{-CH}$
~39.5	$\epsilon\text{-CH}_2$
~30.5	$\beta\text{-CH}_2$
~26.5	$\delta\text{-CH}_2$
~21.5	$\gamma\text{-CH}_2$

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **L-Lysine Monohydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2800	Broad, Strong	O-H (carboxylic acid), N-H (amine), C-H stretch
~1600-1500	Strong	N-H bend (primary amine)
~1533	Medium	Symmetric bending of the NH ₃ ⁺ group[5]
~1470	Medium	C-H bend
~1400	Medium	O-H bend (carboxylic acid)
~1038	Medium	C-O stretching[5]

Note: The solid state (e.g., KBr pellet or mull) spectrum will show broad features due to hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum of **L-Lysine monohydrochloride** will primarily show the fragmentation of the L-Lysine molecule. The hydrochloride is not typically observed.

Table 4: Key Mass Spectrometry Fragmentation Data for L-Lysine

m/z	Relative Intensity (%)	Assignment
147	~4.4	[M+H] ⁺ (Molecular ion of L-Lysine)
130	~7.2	[M-NH ₃] ⁺
84	100	[M-COOH-NH ₂] ⁺ (α-immonium ion)
70	~9.7	Further fragmentation
44	~14.5	[CH(NH ₂)COOH] ⁺
30	~100	[CH ₂ NH ₂] ⁺ (Side chain iminium ion)[6][7]

Note: The mass of the molecular ion for L-lysine is 146 g/mol . The listed m/z of 147 corresponds to the protonated molecule $[M+H]^+$. The relative intensities are approximate and can vary based on the instrument and conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **L-Lysine monohydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O). Ensure the sample is fully dissolved. For peptide samples, higher concentrations of 1-5 mM may be necessary.[8]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[8]
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to

an internal standard (e.g., DSS or TSP for aqueous samples).

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **L-Lysine monohydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method avoids issues with the large infrared absorption by water.[9]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

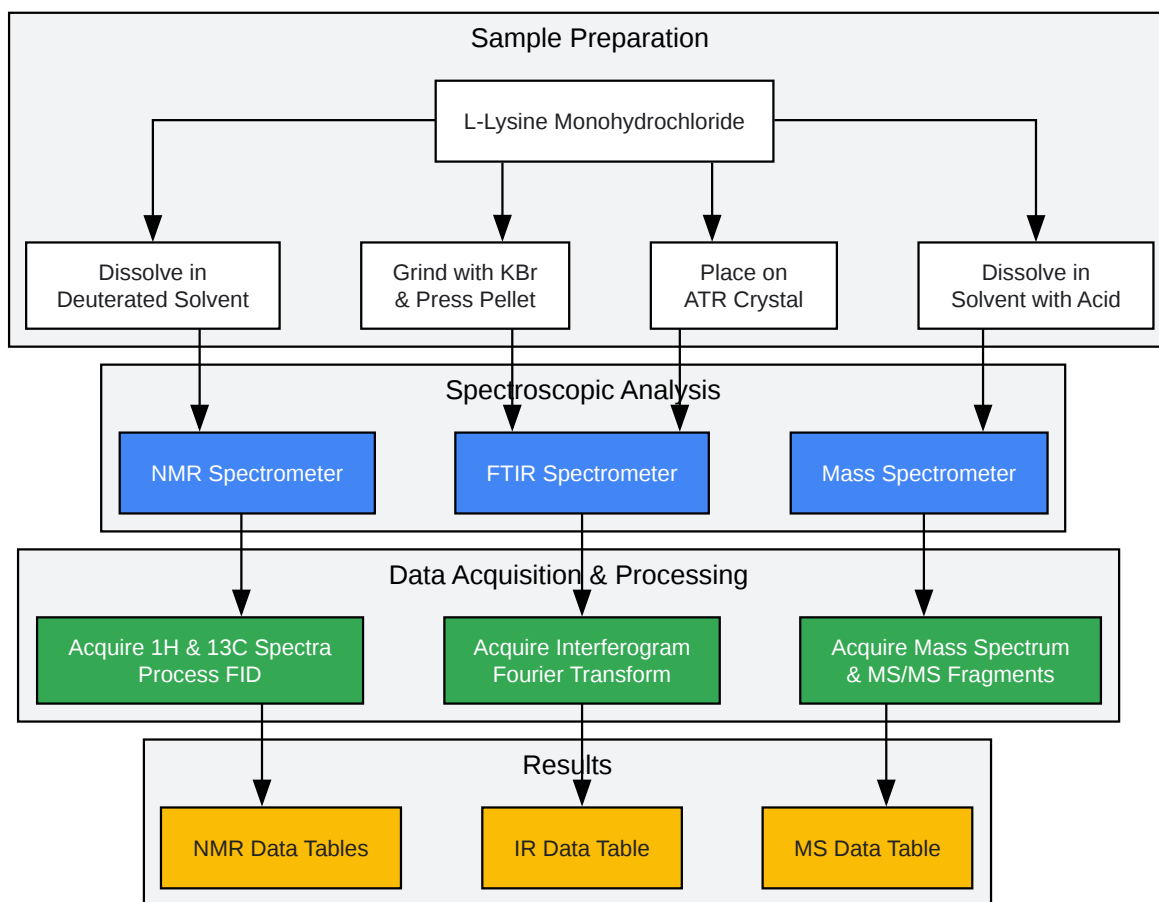
Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **L-Lysine monohydrochloride** in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid or acetic acid to promote ionization.

- Instrumentation: A variety of mass spectrometers can be used, with electrospray ionization (ESI) being a common technique for amino acids.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
 - The solvent evaporates, leading to the formation of gas-phase ions.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules $[M+H]^+$.
- Tandem Mass Spectrometry (MS/MS):
 - To obtain fragmentation data, select the precursor ion of interest (e.g., m/z 147) using the first mass analyzer.
 - Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
 - Analyze the resulting fragment ions using the second mass analyzer.
- Data Processing: The data system records the abundance of ions at each mass-to-charge ratio.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **L-Lysine monohydrochloride**.



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Caption: Workflow for Spectroscopic Analysis of **L-Lysine Monohydrochloride**.

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